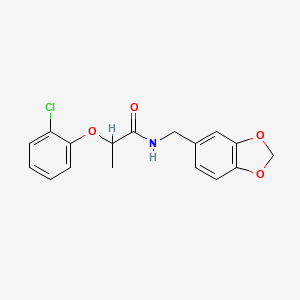
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of selective 5-HT2A receptor antagonists and has been used in various scientific research applications.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide acts as a selective antagonist of 5-HT2A receptors, which are a subtype of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in various physiological and psychological processes. 5-HT2A receptors are involved in regulating mood, cognition, perception, and other functions. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide blocks the binding of serotonin to these receptors, which leads to a decrease in their activity. This results in various physiological and psychological effects, depending on the specific brain region and the type of cells expressing these receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to have various biochemical and physiological effects in different brain regions and cell types. It has been shown to decrease the activity of 5-HT2A receptors in the prefrontal cortex, which is involved in cognition and executive functions. This leads to a decrease in working memory, attention, and other cognitive processes. In the hippocampus, N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to decrease the activity of 5-HT2A receptors, which are involved in learning and memory. This leads to a decrease in long-term potentiation, which is a cellular mechanism underlying memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has several advantages for lab experiments. It is a selective 5-HT2A receptor antagonist, which allows for the investigation of the specific role of these receptors in various physiological and psychological processes. It has been extensively studied and has a well-established pharmacological profile. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide also has some limitations. It has a relatively short half-life and requires frequent dosing to maintain its effects. It also has poor solubility in water, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide in scientific research. One area of interest is the investigation of the role of 5-HT2A receptors in neuropsychiatric disorders such as schizophrenia, depression, and anxiety. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has shown promise in preclinical studies as a potential therapeutic agent in these conditions. Another area of interest is the investigation of the role of 5-HT2A receptors in drug abuse and addiction. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to attenuate the behavioral effects of drugs such as cocaine and amphetamine, suggesting a potential role for these receptors in addiction. Finally, there is interest in developing more selective and potent 5-HT2A receptor antagonists that can be used in clinical settings. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has provided a valuable tool for investigating the role of these receptors, but there is still a need for more selective and potent compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been extensively used in scientific research for its selective 5-HT2A receptor antagonism. It has been used in various studies related to schizophrenia, depression, anxiety, and other neuropsychiatric disorders. It has also been used in studies related to drug abuse, addiction, and withdrawal. N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide has been shown to have potential therapeutic effects in these disorders and has been used as a tool compound to investigate the role of 5-HT2A receptors in these conditions.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLCZZTWHTHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4736627.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4736647.png)
![3-(3-fluorophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4736648.png)
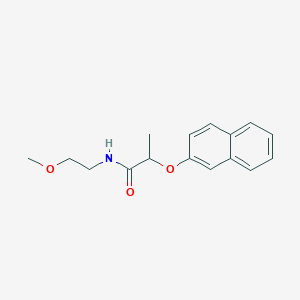
![1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine](/img/structure/B4736665.png)

![4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4736680.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4736683.png)
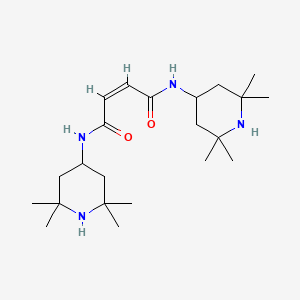
![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)
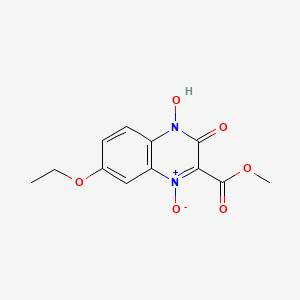
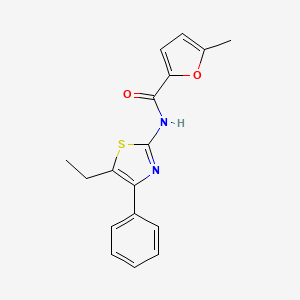
![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4736737.png)